molecular formula C17H23N3O3 B4414461 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine

Cat. No.: B4414461
M. Wt: 317.4 g/mol
InChI Key: ONVFPWHQKXOAKX-UHFFFAOYSA-N
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Description

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine is a synthetic organic compound that features a 1,2,4-oxadiazole ring linked to a cyclohexanamine moiety through a methylene bridge. The presence of the 3,4-dimethoxyphenyl group adds to its structural complexity and potential biological activity. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an amidoxime with a carboxylic acid derivative. For instance, 3,4-dimethoxybenzonitrile can be converted to the corresponding amidoxime, which then reacts with a suitable carboxylic acid or ester to form the 1,2,4-oxadiazole ring.

    Methylation: The oxadiazole intermediate is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Coupling with cyclohexanamine: The final step involves the coupling of the methylated oxadiazole with cyclohexanamine. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the aromatic ring, potentially leading to the formation of amines or reduced heterocycles.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amines or reduced heterocycles.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: It can be investigated for its potential as a drug candidate due to its unique structural features and possible biological activities, such as enzyme inhibition or receptor modulation.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors, and its effects on cellular pathways.

    Chemical Biology: It can serve as a probe to study the function of specific proteins or pathways in cells.

    Industrial Applications:

Mechanism of Action

The exact mechanism of action of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine would depend on its specific biological target. Generally, compounds with a 1,2,4-oxadiazole ring are known to interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxy groups on the aromatic ring can enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole core and the dimethoxyphenyl group but differ in the substituents attached to the oxadiazole ring.

    Cyclohexanamine derivatives: Compounds with a cyclohexanamine moiety but different heterocyclic or aromatic groups.

Uniqueness

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine is unique due to the combination of the 1,2,4-oxadiazole ring with the cyclohexanamine moiety and the presence of the dimethoxyphenyl group. This unique structure may confer distinct biological activities and binding properties compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with related compounds

Properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-21-14-9-8-12(10-15(14)22-2)17-19-16(23-20-17)11-18-13-6-4-3-5-7-13/h8-10,13,18H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVFPWHQKXOAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CNC3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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